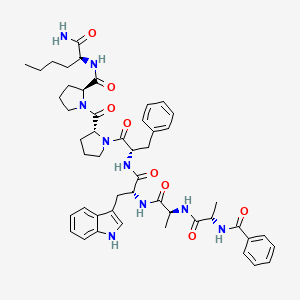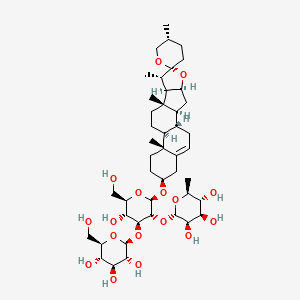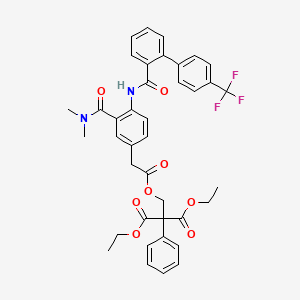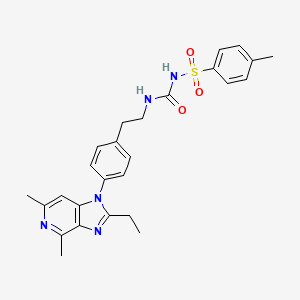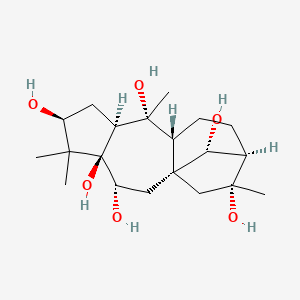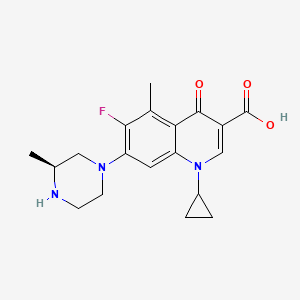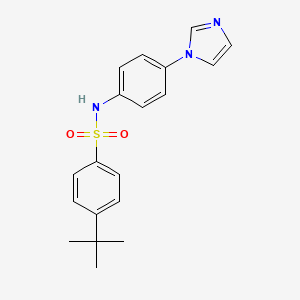
ISCK03
Vue d'ensemble
Description
ISCK03 est un composé de phényl-imidazolosulfonamide perméable aux cellules qui agit comme un inhibiteur spécifique du récepteur du facteur de cellules souches c-KIT. Ce composé est connu pour sa capacité à inhiber la phosphorylation de c-KIT et la phosphorylation en aval de la kinase régulée par le signal extracellulaire (ERK), ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines du cancer et de la signalisation cellulaire .
Applications De Recherche Scientifique
ISCK03 has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of c-KIT in various cancers, including melanoma and acute myeloid leukemia.
Hematopoiesis: The compound is also used to explore the role of c-KIT in the development of hematopoietic progenitor cells.
Mécanisme D'action
Target of Action
ISCK03 primarily targets the SCF/c-Kit and CD117 . These targets play a crucial role in the development of various mammalian cells, such as mast cells, melanocytes, primordial germ cells, and hematopoietic progenitor cells .
Mode of Action
This compound acts as an inhibitor of SCF-mediated c-kit activation . It significantly inhibits c-Kit phosphorylation at 10 μM . This inhibition disrupts the normal signaling process, leading to changes in the cellular functions associated with these targets.
Biochemical Pathways
This compound affects the SCF/c-Kit signaling pathway . It inhibits SCF-induced c-Kit phosphorylation and downstream ERK phosphorylation . . This selective inhibition alters the downstream effects of the SCF/c-Kit signaling pathway.
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target sites
Result of Action
This compound’s action results in a significant decrease in c-Kit and ERK phosphorylation . This leads to a disruption in the normal functioning of cells that rely on the SCF/c-Kit signaling pathway. For instance, it has been shown to induce dose-dependent depigmentation of newly regrown hair in mice, which is reversed with cessation of this compound treatment . It also promotes the depigmentation of UV-induced hyperpigmented spots .
Action Environment
The environment can influence the action of this compound. For example, the compound’s depigmenting effects were observed under conditions of UV-induced hyperpigmentation . .
Analyse Biochimique
Biochemical Properties
ISCK03 is a selective inhibitor of SCF/c-Kit signaling . It blocks SCF-induced c-kit and Erk phosphorylation without affecting HGF-induced Erk phosphorylation . This indicates that this compound interacts with the c-Kit receptor and the downstream Erk protein, inhibiting their activation in the presence of Stem Cell Factor (SCF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits SCF-induced c-KIT phosphorylation and downstream ERK phosphorylation in 501mel melanoma cells . It also shows antiangiogenic effects, causing a significant decrease in blood vessel density on human lung adenocarcinoma (A549) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activation of the c-Kit receptor and the downstream Erk protein . This inhibition blocks the signaling pathway that would normally lead to cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound is stable at 20°C and can be stored for up to 12 months
Metabolic Pathways
Given its role as a c-Kit inhibitor, it likely interacts with enzymes and cofactors involved in the c-Kit signaling pathway .
Subcellular Localization
Given its role as a c-Kit inhibitor, it likely localizes to areas of the cell where the c-Kit receptor is present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse d'ISCK03 implique la réaction de la 4-tert-butylphénylamine avec le chlorure de 4-imidazol-1-ylbenzènesulfonyle en conditions basiques. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique. Le produit résultant est ensuite purifié par recristallisation ou chromatographie pour obtenir this compound à haute pureté .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour de plus grands volumes, en garantissant un contrôle qualité constant et en mettant en œuvre des techniques de purification efficaces pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : ISCK03 subit principalement des réactions d'inhibition où il se lie au récepteur c-KIT, empêchant sa phosphorylation. Cette inhibition est cruciale pour sa fonction d'inhibiteur de tyrosine kinase .
Réactifs et conditions courants :
Réactifs : 4-tert-butylphénylamine, chlorure de 4-imidazol-1-ylbenzènesulfonyle, triéthylamine, dichlorométhane.
Conditions : Milieu solvant organique, environnement basique, température ambiante à des températures légèrement élevées.
Principaux produits : Le principal produit de la réaction de synthèse est this compound lui-même, qui est obtenu sous forme solide cristalline. Le composé est généralement de couleur blanc cassé à jaune clair .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier le rôle de c-KIT dans divers cancers, y compris le mélanome et la leucémie myéloïde aiguë.
Signalisation cellulaire : Les chercheurs utilisent this compound pour étudier les voies de signalisation en aval de c-KIT, en particulier la voie ERK, qui est impliquée dans la prolifération et la survie cellulaires.
Hématopoïèse : Le composé est également utilisé pour explorer le rôle de c-KIT dans le développement des cellules progénitrices hématopoïétiques.
5. Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement le récepteur du facteur de cellules souches c-KIT. Il se lie au récepteur et empêche sa phosphorylation, bloquant ainsi les voies de signalisation en aval, y compris la voie ERK. Cette inhibition entraîne une réduction de la prolifération et de la survie cellulaires, faisant d'this compound un outil puissant dans la recherche sur le cancer et d'autres domaines où la signalisation de c-KIT est essentielle .
Composés similaires :
Imatinib : Un autre inhibiteur de tyrosine kinase qui cible c-KIT, utilisé dans le traitement de la leucémie myéloïde chronique.
Sunitinib : Un inhibiteur multi-cible de la tyrosine kinase réceptrice qui cible également c-KIT, utilisé dans le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales.
Unicité d'this compound : this compound est unique par sa haute spécificité pour c-KIT et sa capacité à inhiber la phosphorylation de l'ERK en aval sans affecter d'autres voies telles que la phosphorylation induite par le facteur de croissance des hépatocytes. Cette spécificité en fait un outil précieux pour étudier la signalisation de c-KIT de manière isolée .
Comparaison Avec Des Composés Similaires
Imatinib: Another tyrosine kinase inhibitor that targets c-KIT, used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of ISCK03: this compound is unique in its high specificity for c-KIT and its ability to inhibit downstream ERK phosphorylation without affecting other pathways such as hepatocyte growth factor-induced phosphorylation. This specificity makes it a valuable tool for studying c-KIT signaling in isolation .
Propriétés
IUPAC Name |
4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABBHBFHWHMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241524 | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945526-43-2 | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISCK03 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISCK-03 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ISCK03 functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. [, ] It specifically targets the kinase activity of c-Kit, disrupting downstream signaling pathways. [, ]
A: Research suggests that this compound, by inhibiting c-Kit, can hinder the growth and survival of certain cancer cells. For instance, in colorectal cancer models, this compound effectively reduces the clone-forming capacity of cancer stem cells, likely by interfering with the SCF/c-Kit signaling axis. [] This inhibition also appears to suppress the expression of stem cell markers like LGR5, CD133, OLMF4, and SOX2. [] Additionally, this compound has demonstrated the ability to prevent epithelial-to-mesenchymal transition (EMT) induced by differentiated tumor cells, further hindering cancer progression. [, ] In myeloid leukemia models, this compound diminishes the survival advantage conferred by the KIT oncogene in low-serum conditions. []
A: Yes, studies have investigated the effects of this compound in animal models. In a study focusing on melanoma, this compound successfully inhibited SCF/c-Kit signaling in 501mel human melanoma cells and resulted in the abolition of melanin production in mice and brownish guinea pigs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
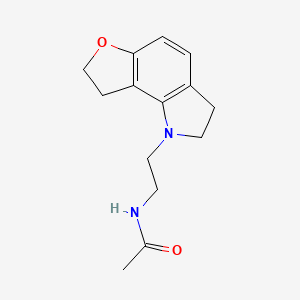
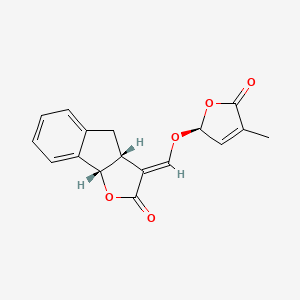
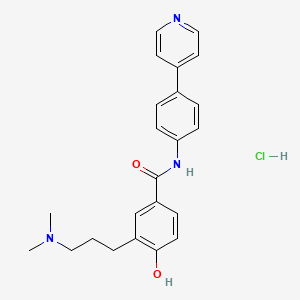
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)
![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)
![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)
